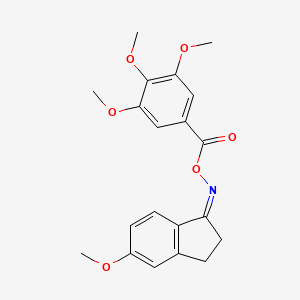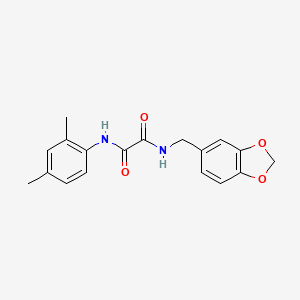
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide (hereafter referred to as BDDA) is a chemical compound that has been widely used in scientific research due to its unique properties. BDDA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, BDDA increases the levels of endocannabinoids in the body, which can have a range of effects on the nervous and immune systems.
作用机制
BDDA exerts its effects by inhibiting the enzyme N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the nervous system and immune system. By inhibiting this compound, BDDA increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
BDDA has been shown to have a range of biochemical and physiological effects in animal models of disease. Studies have demonstrated that BDDA can reduce pain perception, inflammation, and oxidative stress in the nervous system. BDDA has also been shown to improve neurological function and reduce the severity of symptoms in animal models of multiple sclerosis and traumatic brain injury. In addition, BDDA has been shown to modulate energy metabolism and appetite regulation in animal models of obesity and diabetes.
实验室实验的优点和局限性
One of the main advantages of using BDDA in laboratory experiments is its potency and selectivity as an N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)ethanediamide inhibitor. BDDA has been shown to be more potent than other this compound inhibitors, such as URB597 and PF-3845, and has a high degree of selectivity for this compound over other enzymes. This makes BDDA a useful tool for investigating the role of endocannabinoids in various physiological processes. However, one limitation of using BDDA is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of this compound in animal models.
未来方向
There are many potential future directions for research on BDDA and its effects on the nervous and immune systems. One area of interest is the role of endocannabinoids in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BDDA has been shown to improve neurological function in animal models of these diseases, and further research could help to elucidate the underlying mechanisms of this effect. Another area of interest is the role of endocannabinoids in the regulation of the immune system. BDDA has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further research could help to identify new therapeutic targets for these diseases.
科学研究应用
BDDA has been used extensively in scientific research to investigate the role of endocannabinoids in various physiological processes. Studies have shown that BDDA can modulate pain perception, reduce inflammation, and improve neurological function in animal models of disease. BDDA has also been used to investigate the effects of endocannabinoids on appetite regulation and energy metabolism.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-3-5-14(12(2)7-11)20-18(22)17(21)19-9-13-4-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUFDJYCTPJSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B3900254.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3900267.png)
![2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)
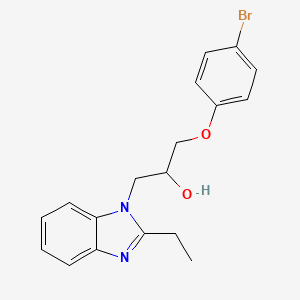
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)
![2-[(2,3-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900303.png)
![1-[(butyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900307.png)
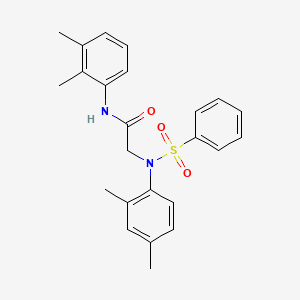
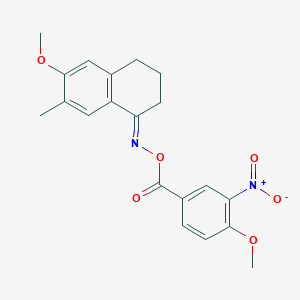
![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)
